molecular formula C18H21N3S2 B326747 13-butylsulfanyl-8-methyl-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12,14,16-hexaene

13-butylsulfanyl-8-methyl-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12,14,16-hexaene

Cat. No.: B326747
M. Wt: 343.5 g/mol
InChI Key: RXCJSPFRNBHMAJ-UHFFFAOYSA-N
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Description

8-(Butylsulfanyl)-5-methyl-1,2,3,4-tetrahydropyrimido[4’,5’:4,5]thieno[2,3-c]isoquinoline is a complex heterocyclic compound that belongs to the class of thieno[2,3-c]isoquinolines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes a butylsulfanyl group and a tetrahydropyrimido ring, makes it an interesting subject for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(Butylsulfanyl)-5-methyl-1,2,3,4-tetrahydropyrimido[4’,5’:4,5]thieno[2,3-c]isoquinoline typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 2-aminothiophene-3-carbonitrile with appropriate aldehydes and ketones, followed by cyclization and functional group modifications . The reaction conditions often require the use of strong acids or bases as catalysts, and the reactions are carried out under reflux conditions to ensure complete conversion of reactants to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of metal catalysts, such as palladium or copper, can also enhance the efficiency of the synthesis . Additionally, microwave-assisted synthesis has been explored to reduce reaction times and improve product purity .

Chemical Reactions Analysis

Types of Reactions

8-(Butylsulfanyl)-5-methyl-1,2,3,4-tetrahydropyrimido[4’,5’:4,5]thieno[2,3-c]isoquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, under mild conditions.

    Substitution: Alkyl halides, under reflux conditions with a suitable base.

Major Products

The major products formed from these reactions include various functionalized derivatives of the original compound, which can exhibit different biological activities and properties .

Mechanism of Action

The mechanism of action of 8-(Butylsulfanyl)-5-methyl-1,2,3,4-tetrahydropyrimido[4’,5’:4,5]thieno[2,3-c]isoquinoline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access . Additionally, it can modulate signaling pathways by interacting with receptors on the cell surface, leading to changes in cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-(Butylsulfanyl)-5-methyl-1,2,3,4-tetrahydropyrimido[4’,5’:4,5]thieno[2,3-c]isoquinoline is unique due to its complex fused ring system and the presence of a butylsulfanyl group.

Properties

Molecular Formula

C18H21N3S2

Molecular Weight

343.5 g/mol

IUPAC Name

13-butylsulfanyl-8-methyl-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12,14,16-hexaene

InChI

InChI=1S/C18H21N3S2/c1-3-4-9-22-18-16-15(19-10-20-18)14-13-8-6-5-7-12(13)11(2)21-17(14)23-16/h10H,3-9H2,1-2H3

InChI Key

RXCJSPFRNBHMAJ-UHFFFAOYSA-N

SMILES

CCCCSC1=NC=NC2=C1SC3=NC(=C4CCCCC4=C23)C

Canonical SMILES

CCCCSC1=NC=NC2=C1SC3=NC(=C4CCCCC4=C23)C

Origin of Product

United States

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